![molecular formula C13H23NO4 B13587584 tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[221]heptan-1-yl]methyl}carbamate is a chemical compound with the molecular formula C12H21NO4 It is characterized by its unique bicyclic structure, which includes a tert-butyl carbamate group and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[221]heptan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its reactivity with nucleophiles makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate has potential applications as a drug intermediate. Its ability to form stable carbamate linkages makes it a candidate for the development of prodrugs and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo hydrolysis to release the corresponding amine and carbon dioxide. Additionally, the hydroxymethyl group can participate in various chemical reactions, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl (4-(hydroxymethyl)phenyl)carbamate
Uniqueness
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both a hydroxymethyl group and a carbamate linkage allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-7-13-5-4-12(6-13,8-15)9-17-13/h15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
KMKIREZSRNUPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


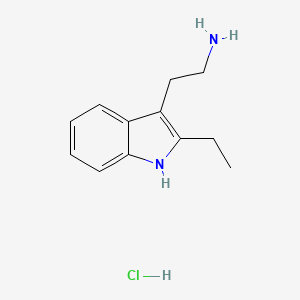
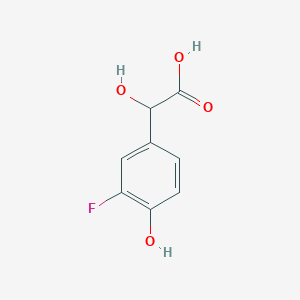
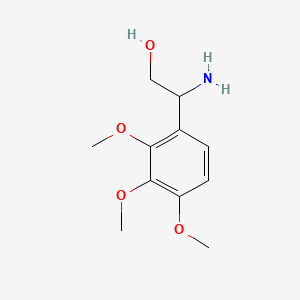
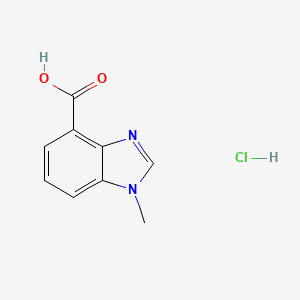
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
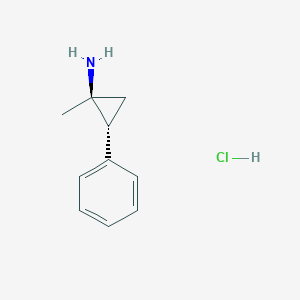
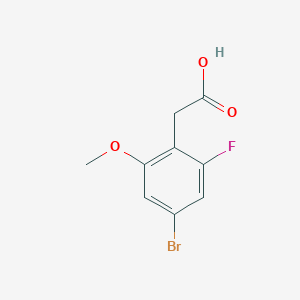
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
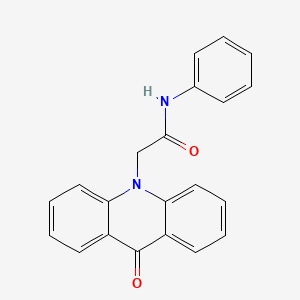
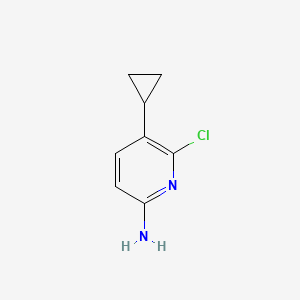
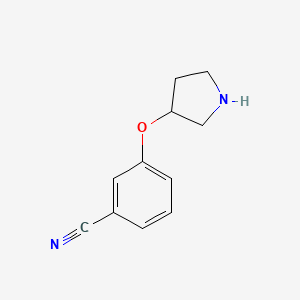
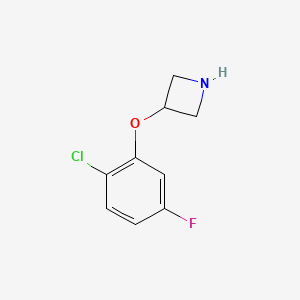
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
